Sensory Profile Divergence vs. 2-Hexyl-2-decenal at Matched Organoleptic Evaluation Concentrations
In a side-by-side organoleptic panel, 2-octyl-2-dodecenal and 2-hexyl-2-decenal were evaluated at identical concentrations (Odor @ 1%; Taste @ 2 ppm and 5 ppm) [1]. 2-Octyl-2-dodecenal exhibited a waxy, earthy, citruslike, oily, and animal-fatlike odor, with taste descriptors including waxy, green, slightly soapy, aldehydic, fatty, drying, mouth-coating, and mushroomlike. In contrast, 2-hexyl-2-decenal was characterized as waxy, aldehydic, and slightly animal-fatlike in odor, with taste descriptors of waxy, bitter, oxidized oil, fatty, creamy, rancid, soapy, and animal-fatlike [1]. The absence of bitter and rancid notes in 2-octyl-2-dodecenal is the key qualitative differentiator, making it suitable for citrus-peel and fatty-meat applications where the C₁₆ analog would introduce off-notes.
| Evidence Dimension | Organoleptic descriptor profile (Odor @ 1% and Taste @ 2 ppm / 5 ppm) |
|---|---|
| Target Compound Data | Odor: waxy, earthy, citruslike, oily, animal fatlike. Taste @ 2 ppm: waxy, green, slightly soapy, oxidized fat, aldehydic. Taste @ 5 ppm: aldehydic, fatty, drying, mouth-coating, mushroomlike. |
| Comparator Or Baseline | 2-Hexyl-2-decenal (FEMA 4786, CAS 13893-39-5): Odor @ 1%: waxy, aldehydic, slightly animal fatlike. Taste @ 2 ppm: waxy, bitter, oxidized oil, fatty. Taste @ 5 ppm: creamy, waxy, rancid, soapy, animal fatlike. |
| Quantified Difference | 2-Octyl-2-dodecenal lacks bitter and rancid taste notes present in 2-hexyl-2-decenal; adds citrus-peel, earthy, and mushroomlike descriptors absent from the C₁₆ comparator. |
| Conditions | Odor evaluation at 1% dilution; taste evaluation at 2 ppm and 5 ppm in aqueous model system; panel evaluation as reported in Perfumer & Flavorist (January 2019). |
Why This Matters
Procurement of 2-octyl-2-dodecenal over 2-hexyl-2-decenal is warranted when the target flavor profile requires citrus-peel character without bitter/rancid off-notes, eliminating the need for masking agents.
- [1] Perfumer & Flavorist. (2019, January 28). Organoleptic Characteristics of Flavor Materials – February 2019. Perfumer & Flavorist. View Source
